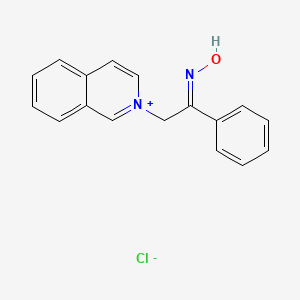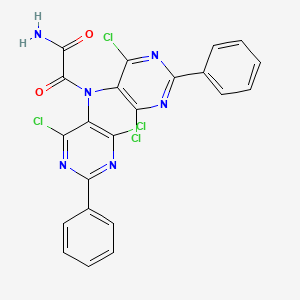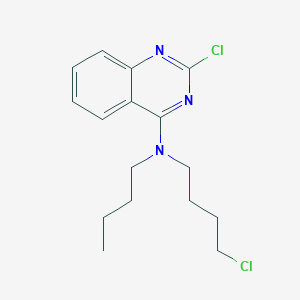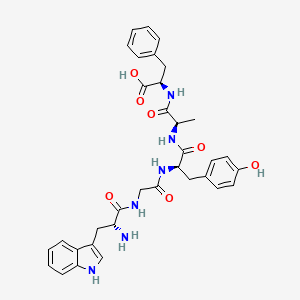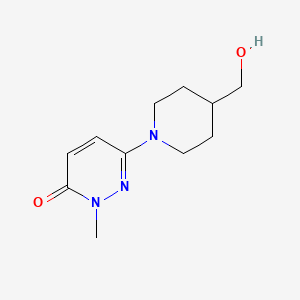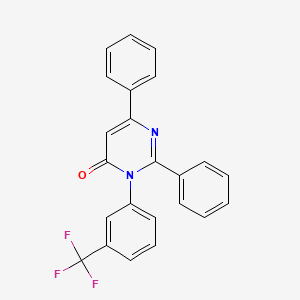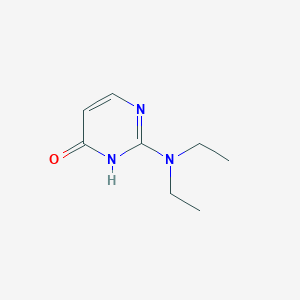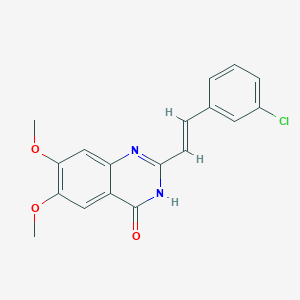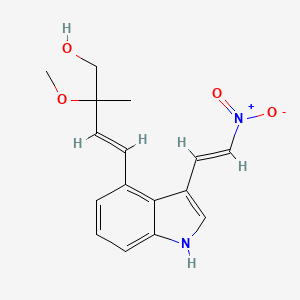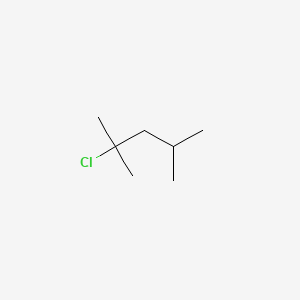
2-Chloro-2,4-dimethylpentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-2,4-dimethylpentane is an organic compound with the molecular formula C7H15Cl. It is a chlorinated hydrocarbon, specifically a chloroalkane, characterized by the presence of a chlorine atom attached to a carbon atom in a branched alkane structure. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties.
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-2,4-dimethylpentane can be synthesized through the hydrochlorination of 2,4-dimethylpentene. The reaction involves the addition of hydrogen chloride (HCl) to 2,4-dimethylpentene in the presence of a solvent such as methylene chloride. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of hydrogen chloride to 2,4-dimethylpentene in a reactor, with careful monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .
化学反応の分析
Types of Reactions
2-Chloro-2,4-dimethylpentane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, resulting in the formation of alcohols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: Although less common, the compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed
Substitution: 2,4-dimethyl-2-pentanol.
Elimination: 2,4-dimethyl-2-pentene.
Oxidation: 2,4-dimethyl-2-pentanone.
科学的研究の応用
2-Chloro-2,4-dimethylpentane is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and as a reagent in studying reaction mechanisms.
Biology: In the synthesis of biologically active molecules and as a model compound in biochemical studies.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and as a solvent in certain industrial processes.
作用機序
The mechanism of action of 2-Chloro-2,4-dimethylpentane primarily involves its reactivity as a chloroalkane. The chlorine atom, being electronegative, makes the carbon-chlorine bond polar, which facilitates nucleophilic substitution and elimination reactions. The compound can interact with various molecular targets, including nucleophiles and electrophiles, through these reactions, leading to the formation of different products .
類似化合物との比較
Similar Compounds
- 2-Chloro-2-methylpentane
- 2-Chloro-3-methylpentane
- 2-Chloro-2,3-dimethylbutane
Uniqueness
2-Chloro-2,4-dimethylpentane is unique due to its specific branching and the position of the chlorine atom. This structure influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different reaction rates and selectivity in chemical processes .
特性
CAS番号 |
35951-33-8 |
|---|---|
分子式 |
C7H15Cl |
分子量 |
134.65 g/mol |
IUPAC名 |
2-chloro-2,4-dimethylpentane |
InChI |
InChI=1S/C7H15Cl/c1-6(2)5-7(3,4)8/h6H,5H2,1-4H3 |
InChIキー |
DQOHPSPKVODKLV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


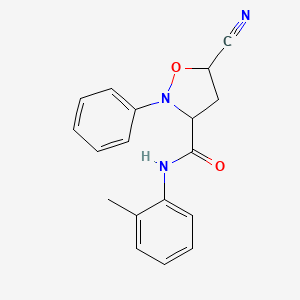
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2,4-difluorophenyl)-N-methyl-](/img/structure/B15212944.png)
![2,2'-[(4-Bromophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B15212948.png)
![2-Methyl-4-oxooctahydro-2H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B15212954.png)

